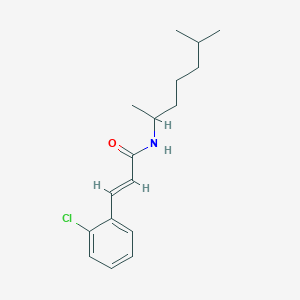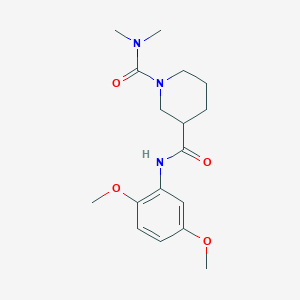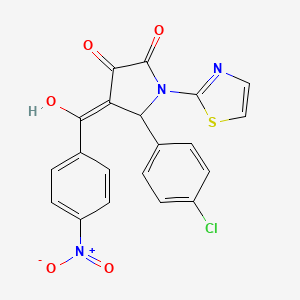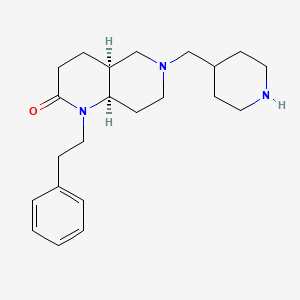
3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)acrylamide, also known as CPDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biotechnology, and materials science. CPDA is a member of the acrylamide family, which is commonly used in the production of various polymers, adhesives, and coatings. However, CPDA has unique properties that make it a promising candidate for several research applications. In
Applications De Recherche Scientifique
3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)acrylamide has been studied for its potential applications in various fields, including medicine, biotechnology, and materials science. In medicine, 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)acrylamide has been investigated for its anticancer properties, as it has been shown to inhibit the growth of certain cancer cells. 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)acrylamide has also been studied for its potential use as a drug delivery system, as it can be incorporated into nanoparticles and targeted to specific cells or tissues. In biotechnology, 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)acrylamide has been used as a crosslinking agent for proteins and peptides, which can improve their stability and activity. 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)acrylamide has also been used in the production of hydrogels, which have potential applications in tissue engineering and drug delivery. In materials science, 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)acrylamide has been used in the production of polymers and coatings with unique properties, such as high thermal stability and resistance to water and chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)acrylamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and cell differentiation. 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)acrylamide has also been shown to inhibit the activity of tubulin, a protein that is involved in cell division and growth. These effects may contribute to the anticancer properties of 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)acrylamide and its potential use as a drug delivery system.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)acrylamide has been shown to have several biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and modulation of gene expression. 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)acrylamide has also been shown to have anti-inflammatory properties, as it can inhibit the production of certain cytokines and chemokines that are involved in the inflammatory response. These effects may contribute to the potential therapeutic applications of 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)acrylamide in various diseases and conditions.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)acrylamide has several advantages for use in lab experiments, including its high purity and stability, its ability to be easily incorporated into various materials and systems, and its unique properties that can be tailored for specific applications. However, 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)acrylamide also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for research on 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)acrylamide, including its potential use in cancer therapy, drug delivery, and tissue engineering. 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)acrylamide may also have applications in the production of novel materials with unique properties, such as self-healing coatings and hydrogels. Further studies are needed to fully understand the mechanism of action of 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)acrylamide and its potential toxicity and side effects. Additionally, the synthesis and handling of 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)acrylamide may be optimized for improved efficiency and safety. Overall, 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)acrylamide has significant potential for various scientific research applications and warrants further investigation.
Méthodes De Synthèse
The synthesis of 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)acrylamide involves a series of chemical reactions that require specific reagents and conditions. One common method for synthesizing 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)acrylamide is the reaction of 2-chlorophenyl isocyanate with 1,5-dimethylhexylamine in the presence of a catalyst, such as triethylamine or pyridine. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The resulting product is purified through various techniques, such as column chromatography or recrystallization, to obtain pure 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)acrylamide.
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(6-methylheptan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO/c1-13(2)7-6-8-14(3)19-17(20)12-11-15-9-4-5-10-16(15)18/h4-5,9-14H,6-8H2,1-3H3,(H,19,20)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTCNRDWNCKAMA-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)NC(=O)C=CC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCC(C)NC(=O)/C=C/C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chlorophenyl)-N-(6-methylheptan-2-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2,3-dihydro-1H-inden-2-ylamino)-1-methyl-2-oxoethyl]nicotinamide](/img/structure/B5298559.png)
![2-{[4-(methylsulfonyl)phenyl]sulfonyl}-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5298563.png)

![2-fluoro-N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5298599.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5298603.png)


![ethyl 1-{2-[4-(allyloxy)phenoxy]ethyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B5298618.png)
![2-{2-[2-(4-chlorophenyl)vinyl]-1H-benzimidazol-1-yl}-N-isopropyl-N-phenylacetamide](/img/structure/B5298621.png)
![3-(2-{[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5298622.png)
![methyl 1-[2-(2-chlorophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B5298634.png)
![1-cyclopentyl-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5298642.png)